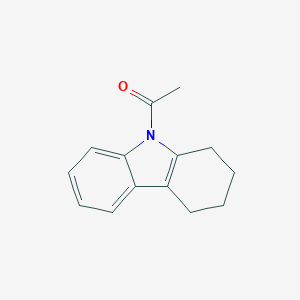

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Significance of the Tetrahydrocarbazole Scaffold in Chemical Research

The tetrahydrocarbazole (THC) framework is widely recognized as a "privileged scaffold" in medicinal chemistry and natural product synthesis. researchgate.net This distinction is due to its recurring presence in a multitude of naturally occurring alkaloids and pharmacologically active compounds. researchgate.net The unique structural and electronic properties of the THC core allow it to interact with a diverse range of biological targets.

The research interest in tetrahydrocarbazole derivatives is fueled by their broad spectrum of reported biological activities. These activities include, but are not limited to:

Antimicrobial and Antifungal

Anticancer and Antitumor evitachem.com

Anti-inflammatory

Neuroprotective researchgate.net

Antiepileptic

Analgesic nih.gov

The versatility of the tetrahydrocarbazole skeleton makes it a foundational structure for the development of new therapeutic agents. nih.gov Scientists can modify the core structure at various positions to fine-tune its biological activity, leading to the synthesis of extensive libraries of compounds for drug discovery programs.

Historical Context and Evolution of Research on N-Acetyltetrahydrocarbazoles

The synthesis of the core tetrahydrocarbazole structure has historically relied on established chemical reactions. The Fischer indole synthesis and the Borsche-Drechsel cyclization are classical methods that involve the condensation of phenylhydrazines with cyclohexanone, often under acidic conditions, to form the tricyclic system. evitachem.comniscair.res.in These methods laid the groundwork for accessing the fundamental tetrahydrocarbazole scaffold.

The evolution of research moved towards the synthesis of various derivatives to explore and enhance their therapeutic potential. bohrium.com A significant area of this development has been the investigation of N-substituted carbazoles. researchgate.netnih.gov The nitrogen atom of the pyrrole (B145914) ring provides a convenient handle for chemical modification.

The synthesis of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is a direct result of this evolutionary path. It is typically prepared through the acetylation of the parent 1,2,3,4-tetrahydro-9H-carbazole. This reaction is commonly achieved by treating the parent compound with an acetylating agent, such as acetyl chloride, in a suitable solvent like glacial acetic acid. evitachem.commdpi.com The introduction of the N-acetyl group modifies the electronic and steric properties of the molecule, which can influence its reactivity and biological interactions. evitachem.com More recent research has focused on creating a wide array of N-substituted carbazoles, including those with more complex side chains, to investigate their potential as neuroprotective agents, anticancer drugs, and for other therapeutic applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKAGIJKYRVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298159 | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-69-5 | |

| Record name | NSC121197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole

Classical Approaches to the Tetrahydrocarbazole Core Construction

The foundational 2,3,4,9-tetrahydro-1H-carbazole structure is traditionally assembled using venerable named reactions that have been mainstays in heterocyclic chemistry for over a century. These methods involve the cyclization of precursors derived from substituted phenylhydrazines and cyclohexanone.

Fischer Indole Synthesis and its Mechanistic Aspects

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent chemical reaction for producing indoles from the reaction of a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org This method is highly effective for synthesizing the 1,2,3,4-tetrahydrocarbazole (B147488) core by reacting phenylhydrazine with cyclohexanone. wjarr.comyoutube.com The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids like zinc chloride and boron trifluoride. wikipedia.org

The mechanism of the Fischer indole synthesis is a well-studied process: wikipedia.org

Hydrazone Formation : Phenylhydrazine and cyclohexanone first condense to form cyclohexanone phenylhydrazone. wikipedia.orgyoutube.com

Tautomerization : The resulting hydrazone tautomerizes to its enamine form. wikipedia.orgyoutube.com

handwiki.orghandwiki.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a key handwiki.orghandwiki.org-sigmatropic rearrangement, which leads to the cleavage of the weak nitrogen-nitrogen single bond and the formation of a new carbon-carbon bond. wikipedia.orgyoutube.comosti.gov

Cyclization and Aromatization : The intermediate diimine rearomatizes and then cyclizes to form an aminal (a nitrogen equivalent of an acetal). wikipedia.orgyoutube.com

Ammonia Elimination : Finally, under acid catalysis, this aminal eliminates a molecule of ammonia to yield the stable, aromatic indole ring system of 1,2,3,4-tetrahydrocarbazole. wikipedia.orgyoutube.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the initial phenylhydrazine is the one incorporated into the final indole ring. wikipedia.org

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Acetic Acid/HCl | Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 95% | wjarr.com |

| Glacial Acetic Acid | Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Good | youtube.comyoutube.com |

| Ceric Ammonium Nitrate (B79036) | Substituted Phenylhydrazines, Cyclohexanone | Substituted 1,2,3,4-Tetrahydrocarbazoles | 85-95% | wjarr.com |

| Ionic Liquid [bmim(BF4)] | Substituted Phenylhydrazines, Cyclohexanone | Substituted 1,2,3,4-Tetrahydrocarbazoles | High | wjarr.com |

Borsche-Drechsel Cyclization Pathways

The Borsche-Drechsel cyclization is another classical method used to synthesize tetrahydrocarbazoles through the acid-catalyzed cyclization of cyclohexanone arylhydrazones. wikipedia.orghandwiki.org First described by Edmund Drechsel in 1888 and further explored by Walther Borsche in 1908, this reaction is mechanistically very similar to the Fischer indole synthesis and is sometimes considered a specific application of it. wikipedia.orghandwiki.orgbohrium.com

The process is the central step in the broader Borsche-Drechsel carbazole (B46965) synthesis, which involves three stages:

Condensation of phenylhydrazine with cyclohexanone to form the cyclohexanone phenylhydrazone. wikipedia.orghandwiki.org

Acid-catalyzed cyclization of the hydrazone to give 1,2,3,4-tetrahydrocarbazole (the Borsche-Drechsel cyclization itself). wikipedia.orghandwiki.org

Subsequent oxidation (dehydrogenation) of the tetrahydrocarbazole to furnish the fully aromatic carbazole. wikipedia.orgbohrium.com

The cyclization step proceeds through a mechanism analogous to the Fischer synthesis, involving protonation, a heat-induced sigmatropic rearrangement, cyclization, and the elimination of ammonia to form the tetrahydrocarbazole product. wikipedia.orghandwiki.org Traditional synthesis often required harsh conditions like boiling sulfuric acid, but modern efforts have focused on more sustainable alternatives, including the use of ionic liquids and various solid acid catalysts. researchgate.net

N-Acetylation Procedures for 1,2,3,4-Tetrahydro-9H-carbazole

Once the tetrahydrocarbazole core is formed, the final step in the synthesis of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is the introduction of an acetyl group onto the nitrogen atom of the indole ring. This N-acylation is a common transformation in organic synthesis.

Direct Acylation with Acetyl Halides

A straightforward and widely used method for N-acetylation involves the use of acetyl halides, most commonly acetyl chloride. mdpi.comtsijournals.com In a typical procedure, 1,2,3,4-tetrahydro-9H-carbazole is treated with acetyl chloride in a suitable solvent. One reported method involves refluxing the tetrahydrocarbazole with acetyl chloride in glacial acetic acid. mdpi.com

A more recent, efficient approach utilizes a solid-grind methodology. tsijournals.com In this solvent-free or low-solvent procedure, the tetrahydrocarbazole is ground with a base, such as anhydrous potassium carbonate, in a mortar and pestle. tsijournals.comresearchgate.net The activated mixture is then treated with acetyl chloride. tsijournals.com This technique has been shown to be faster, cleaner, and higher-yielding compared to conventional solution-phase refluxing methods. tsijournals.com The completion of the reaction is confirmed by spectroscopic analysis, noting the disappearance of the N-H band in the IR spectrum (around 3410 cm⁻¹) and the appearance of a strong carbonyl stretching band (around 1705 cm⁻¹). tsijournals.com

| Acylating Agent | Base/Solvent | Method | Reaction Time | Yield | Reference |

| Acetyl Chloride | Glacial Acetic Acid | Reflux | 30 min | Good | mdpi.com |

| Acetyl Chloride | Anhydrous K₂CO₃ / DMF | Solid-Grind | < 20 min | High | tsijournals.com |

| Chloroacetyl Chloride | Anhydrous K₂CO₃ / DMF | Solid-Grind | < 20 min | High | tsijournals.com |

Alternative Acylating Agents and Reaction Conditions

Beyond acetyl halides, other acylating agents can be employed for the N-acetylation of the tetrahydrocarbazole nucleus. Acetic anhydride (B1165640) is a common and less corrosive alternative to acetyl chloride. The reaction is often performed in the presence of a base like pyridine (B92270), which acts as both a solvent and a catalyst, neutralizing the acetic acid byproduct. nih.gov Another mild and efficient system for acetylation with acetic anhydride involves using a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF). nih.gov

A wide variety of other, less common acylating agents have been developed to make acylation processes more environmentally friendly and versatile. nih.gov These can include aldehydes, esters, and amides, often used in transition-metal-catalyzed or photocatalytic systems. nih.govchemistryviews.org For instance, catalyst-free photochemical methods have been developed for the N-acylation of other azoles using aldehydes and an oxidant, representing a modern, mild approach to forming the N-acyl bond. chemistryviews.org

Advanced and Catalytic Strategies for Carbazole Nuclei Synthesis

While the Fischer and Borsche-Drechsel reactions are classical mainstays, contemporary organic synthesis has seen the development of numerous advanced and catalytic strategies for constructing the carbazole nucleus. chim.it These methods often offer improved efficiency, milder reaction conditions, and greater tolerance for a variety of functional groups. nih.gov

Modern approaches to carbazole synthesis include:

Lewis Acid-Catalyzed Reactions : Lewis acids like BF₃·OEt₂, FeCl₂, and Sc(OTf)₃ can mediate the synthesis of highly substituted carbazoles through cascade reactions involving steps like Friedel–Crafts arylation, electrocyclization, and cycloaddition. nih.gov

Transition Metal-Catalyzed C-H Functionalization : This powerful strategy involves the direct functionalization of C-H bonds. chim.it For example, intramolecular C-H amination of 2-aminobiphenyls, often catalyzed by palladium, is a well-established route to carbazoles. chim.itbohrium.com Gold-catalyzed carbene transfer reactions have also been used for the selective alkylation of the carbazole core. chim.it

Photoredox Catalysis : Green chemistry approaches utilizing photoredox catalysis have emerged for carbazole synthesis, offering environmentally benign reaction conditions. nih.gov

Other Annulation Strategies : A variety of other methods, including Cadogan cyclization, Bucherer carbazole synthesis, and various cycloaddition reactions, have been refined and expanded upon to provide access to diverse carbazole structures. researchgate.netbohrium.com

These advanced strategies highlight the ongoing evolution of synthetic chemistry, providing powerful tools for the construction of complex heterocyclic frameworks like carbazoles. nih.govnih.gov

Transition Metal-Catalyzed Cyclization Reactions (e.g., Gold, Platinum, Palladium)

Transition metals are pivotal in catalyzing the intramolecular cyclization reactions required to form the carbazole core. These catalysts facilitate efficient bond formation under often mild conditions.

Palladium (Pd): Palladium catalysts are widely used for constructing carbazole skeletons. One-pot syntheses have been developed that combine Buchwald-Hartwig amination and direct arylation, utilizing a palladium nanocatalyst to react anilines with 1,2-dihaloarenes. organic-chemistry.org Another approach involves the palladium(II)-catalyzed tandem C-H activation and cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates to yield 9-(pyridin-2-yl)-9H-carbazoles. nih.gov These methods showcase palladium's versatility in forming the crucial C-C and C-N bonds of the carbazole ring system.

Gold (Au) and Platinum (Pt): Gold and platinum catalysts have proven effective in the synthesis of substituted carbazoles from 1-(indol-2-yl)-2,3-allenols. chemistryviews.org The reaction proceeds through a cyclization/1,2-migration cascade via a metal-carbene intermediate. Gold catalysts, in particular, have been noted for providing a mild and simple route to various carbazole derivatives with a broad scope and high selectivity. chemistryviews.org

Rhodium (Rh): Rhodium(III) catalysts can be employed for the synthesis of related N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones through a C-H activation and intramolecular cyclization of cyclic 2-diazo-1,3-diketones with N-arylamides. acs.org This method is particularly relevant as it directly installs an N-acyl group, similar to the acetyl group in the target molecule.

Below is a table summarizing representative yields for Rh(III)-catalyzed synthesis of various N-Acyl carbazole precursors.

| Catalyst | Reactants | Product | Yield (%) |

| [RhCpCl2]2 | 2-diazo-5-phenylcyclohexane-1,3-dione + Acetanilide | 9-Acetyl-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one | 86% |

| [RhCpCl2]2 | 2-diazo-5-phenylcyclohexane-1,3-dione + 4-Fluoroacetanilide | 9-Acetyl-6-fluoro-2-phenyl-2,3-dihydro-1H-carbazol-4(9H)-one | 89% |

| [RhCpCl2]2 | 2-diazo-5-(4-chlorophenyl)cyclohexane-1,3-dione + Acetanilide | 9-Acetyl-2-(4-chlorophenyl)-2,3-dihydro-1H-carbazol-4(9H)-one | 89% |

| [RhCpCl2]2 | 2-diazo-5-(4-chlorophenyl)cyclohexane-1,3-dione + 4-Bromoacetanilide | 9-Acetyl-6-bromo-2-(4-chlorophenyl)-2,3-dihydro-1H-carbazol-4(9H)-one | 88% |

Data sourced from ACS Omega. acs.org

C-H Activation Methodologies

C-H activation has emerged as a powerful tool for streamlining synthesis by directly functionalizing carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. chim.it

For tetrahydrocarbazoles, C-H functionalization can be achieved through photochemical and acid-catalyzed methods. nih.gov A notable example is the "C-H functionalization via Intermediate PeroxideS (CHIPS)" method. This two-step process involves the photocatalyzed oxidation of a tetrahydrocarbazole with oxygen to form a hydroperoxide intermediate. This intermediate can then be reacted with various nucleophiles in the presence of an acid to yield C-H functionalized products. nih.gov

Transition metals, particularly palladium and rhodium, are also instrumental in C-H activation strategies for carbazole synthesis. chim.it For instance, Rh(III)-catalyzed reactions can achieve site-selective alkylation at the C1 position of carbazoles. chim.it Similarly, palladium(II) catalysis enables intramolecular C-H activation to construct fused polycyclic quinoline systems. rsc.org These strategies highlight the potential for direct and efficient modification of the carbazole core.

Lewis Acid-Mediated Annulations and Cascade Domino Reactions

Lewis acid catalysis is fundamental to many annulation (ring-forming) reactions, including the classical Fischer indole synthesis, a cornerstone method for preparing the tetrahydrocarbazole skeleton. acgpubs.org This reaction typically involves the condensation of a phenylhydrazine with cyclohexanone under acidic conditions. evitachem.comacgpubs.org The acid catalyst facilitates the key cyclization and ammonia elimination steps.

Cascade or domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 These processes are considered a hallmark of green chemistry as they reduce the number of separate reaction steps, workups, and purification procedures. 20.210.105 While specific Lewis acid-mediated cascade reactions leading directly to this compound are not extensively documented, the principles are applied in related syntheses. For example, domino processes involving a Heck reaction followed by an intramolecular aza-Michael addition have been used to create C1-substituted tetrahydro-β-carbolines, a structurally related heterocyclic system. researchgate.net

Electrocyclic and Cycloaddition Reaction Pathways

Electrocyclic and cycloaddition reactions are powerful methods for constructing cyclic systems. The Diels-Alder reaction, a type of [4+2] cycloaddition, is a recognized pathway for forming the carbazole framework. chim.it This approach involves the reaction of a diene with a dienophile to build the six-membered ring of the tetrahydrocarbazole core.

6π-electrocyclization is another key electrocyclic reaction that can be employed. This process involves the light- or heat-induced cyclization of a conjugated system containing 6 π-electrons, such as a hexatriene, to form a six-membered ring. 20.210.105 In the context of carbazole synthesis, this could involve the cyclization of a cis-dienone intermediate to generate a pyran ring, which can be a component of a more complex, fused carbazole system. 20.210.105 These concerted, pericyclic reactions provide a high degree of stereochemical control and are valuable in the strategic assembly of complex molecular architectures.

Environmentally Benign Synthetic Approaches

Green chemistry principles are increasingly influencing the development of synthetic routes, emphasizing reduced waste, energy efficiency, and the use of less hazardous substances.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and often enable reactions under solvent-free conditions. nih.govnih.gov In the synthesis of carbazole derivatives, microwave assistance has been shown to be significantly more efficient than conventional heating methods. nih.gov

For example, the synthesis of 1,2,3-triazole-based carbazole derivatives using a microwave-assisted protocol saw reaction times reduced from 9–19 hours with conventional heating to just 31–68 seconds, with excellent product yields. nih.govnih.gov Another study on the one-pot synthesis of 9H-carbazoles using a palladium nanocatalyst found that microwave irradiation at 180°C completed the reaction in 25 minutes, a drastic reduction compared to traditional methods. organic-chemistry.org

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional | 6-8 hours | 64-94% |

| Microwave Irradiation | 3-5 minutes | 72-96% |

Data comparing conventional vs. microwave-assisted synthesis of 1,2,3-triazole-based carbazole derivatives. nih.gov

Solvent-Free and Aqueous-Phase Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry. One approach is the use of ionic liquids as recyclable catalyst-solvent systems. The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles has been successfully demonstrated using 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] as a catalyst. acgpubs.org This method offers operational simplicity and high yields, and the ionic liquid can be reused for multiple consecutive reactions without a significant loss of catalytic efficiency. acgpubs.org The product can often be isolated in pure form simply by filtration and evaporation of a co-solvent like methanol. acgpubs.org While not strictly solvent-free, this approach significantly reduces the environmental impact compared to traditional solvent use.

Diversity-Oriented Synthesis for Tetrahydrocarbazole Core and Derivatives

Diversity-Oriented Synthesis (DOS) is a strategic approach in medicinal chemistry that aims to generate collections of structurally diverse small molecules to explore chemical space efficiently. cam.ac.uklongdom.org Unlike target-oriented synthesis, which focuses on producing a single, predetermined molecule, DOS employs forward synthetic analysis to create libraries of compounds with varied scaffolds, stereochemistry, and functional groups. cam.ac.ukcam.ac.uk This strategy is particularly valuable for discovering novel molecular architectures with unique biological activities. cam.ac.uk The core principles of DOS involve generating complexity and diversity through reactions that can proceed along different pathways from a common starting material or intermediate.

The tetrahydrocarbazole scaffold serves as a "privileged structure" in drug discovery, making it an ideal core for the application of DOS principles. evitachem.com Synthetic strategies often begin with the construction of the fundamental 2,3,4,9-tetrahydro-1H-carbazole ring system, commonly achieved through methods like the Fischer indole synthesis or the Borsche-Drechsel cyclization. wjarr.comniscair.res.in From this central motif, diversity can be introduced by systematically modifying the core structure.

One common approach that aligns with DOS principles is appendage diversity, where various substituents are introduced around the stable tetrahydrocarbazole core. cam.ac.uk For example, the precursor 1,2,3,4-tetrahydro-9H-carbazole can be acetylated to form compounds like this compound. This acetylated intermediate can then serve as a versatile starting point for further diversification.

A study demonstrated the use of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole as a key intermediate for generating a library of derivatives. mdpi.com Through condensation reactions with various amino compounds, a series of corresponding imino derivatives were furnished. mdpi.com These products were then subjected to further cyclization and derivatization reactions to create more complex heterocyclic systems, showcasing how a single core can be elaborated to produce significant molecular diversity. mdpi.com

The following table summarizes a synthetic pathway starting from 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole to generate a variety of derivatives, exemplifying a DOS approach.

Another strategy involves the functionalization of the tetrahydrocarbazole core itself. For instance, a two-step procedure allows for the C-H functionalization of tetrahydrocarbazoles. nih.gov The process begins with a photocatalyzed oxidation of the tetrahydrocarbazole to yield a hydroperoxide intermediate, which can then be coupled with various nucleophiles, such as anilines, to produce a diverse range of functionalized derivatives. nih.gov This method highlights how specific reactions can be employed to introduce diversity at various positions on the core scaffold.

The table below outlines the general steps for this C-H functionalization approach.

By applying these and similar synthetic strategies, researchers can generate large libraries of tetrahydrocarbazole derivatives. These libraries, rich in structural diversity, provide a foundation for exploring the chemical space around this important heterocyclic core.

Chemical Reactivity and Functionalization of 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole

Oxidation and Reduction Transformations

The tetrahydrocarbazole core can be selectively modified through both oxidative and reductive chemical pathways, leading to aromatized systems or further saturated derivatives.

Oxidative Modifications of the Carbazole (B46965) Structure

The partial saturation of the 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole structure allows for oxidative reactions that can lead to either full aromatization or the introduction of new functional groups through rearrangement.

One significant oxidative transformation is the dehydrogenation, or aromatization, of the tetrahydrocarbazole ring to form the corresponding fully aromatic 9-acetylcarbazole. While specific studies on this compound are not prevalent, the oxidative dehydrogenation of similar dihydroarenes is a well-established process. For instance, the combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) in the presence of oxygen has proven highly effective for the aromatization of 9,10-dihydroanthracene, achieving high conversion and selectivity. researchgate.net This suggests a viable pathway for the aromatization of the acetylated tetrahydrocarbazole core.

Another documented oxidative pathway involves the reaction of 4a-substituted 9-acetyl-2,3,4,4a-tetrahydrocarbazoles with ozone. This reaction does not lead to simple ozonolysis but instead results in a novel oxidative rearrangement. The primary product is a 4a-substituted 1-acetoxytetrahydrocarbazolenine, formed in high yield. sci-hub.se This transformation indicates a complex reactivity of the enamine-like double bond within the tetrahydrocarbazole structure under specific oxidative conditions.

Table 1: Examples of Oxidative Transformations

| Starting Material | Reagents/Conditions | Major Product | Reaction Type |

|---|

Reductive Pathways to Generate Derivatives

Reductive processes offer a route to modify both the carbazole nucleus and its substituents. For instance, nitro derivatives of the tetrahydrocarbazole skeleton can be efficiently reduced to the corresponding amino compounds. The reduction of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole to 6-amino-2,3,4,9-tetrahydro-1H-carbazole has been successfully achieved using zinc dust in a boiling solution of ethanol (B145695) and sodium hydroxide. niscpr.res.in This method provides a pathway to introduce versatile amino groups onto the aromatic ring for further functionalization.

Furthermore, the products of oxidative rearrangements can undergo reduction. The catalytic hydrogenation of 1-acetoxy-4a-ethyltetrahydrocarbazolenine in the presence of acetic anhydride (B1165640) leads to the formation of an N-acetylhexahydrocarbazole derivative. sci-hub.se This reaction reduces the imine functionality and saturates the cyclohexene (B86901) ring, demonstrating a pathway to more flexible, non-aromatic carbazole structures. While not specifically documented for this compound, the N-acetyl group itself could potentially be reduced to an N-ethyl group using powerful reducing agents like lithium aluminum hydride, a common transformation for amides.

Substitution Reactions for Introducing Functional Groups

The introduction of functional groups onto the this compound scaffold can be achieved through both electrophilic substitution on the aromatic ring and nucleophilic substitution on pre-functionalized derivatives.

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of the tetrahydrocarbazole system is amenable to electrophilic substitution, although its reactivity is significantly influenced by the N-acetyl group. N-acetylation deactivates the carbazole nucleus towards electrophilic attack compared to the N-alkylated or unsubstituted parent compound. rsc.org Despite this deactivation, certain electrophilic substitutions remain possible.

Nitration of the parent 2,3,4,9-tetrahydro-1H-carbazole can be carried out using sodium nitrate (B79036) in sulfuric acid, which introduces a nitro group onto the aromatic ring, typically at the 6-position. niscpr.res.inepa.gov For the N-acetylated derivative, the electron-withdrawing nature of the acetyl group would further temper the reactivity of the ring.

Friedel-Crafts acylation, however, has been shown to proceed smoothly on N-acetylcarbazole when catalyzed by aluminum trichloride. The reaction yields products acylated at the position meta to the nitrogen atom (C-3 or C-6). rsc.org This directing effect is attributed to a specific complexation involving the N-acetyl derivative, the Lewis acid, and the acylating agent.

The Vilsmeier-Haack reaction provides another route for electrophilic substitution, allowing for the formylation of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The reaction of N-benzyl-1,2,3,4-tetrahydrocarbazole, a close analog, with the Vilsmeier reagent (POCl₃/DMF) at low temperatures (0 °C) results in formylation at the C-1 position of the saturated ring. researchgate.net At higher temperatures, a more complex reaction involving aromatization and subsequent formylation at the C-3 position of the aromatic ring occurs. researchgate.net This highlights the tunability of electrophilic functionalization based on reaction conditions.

Table 2: Electrophilic Substitution Reactions on Carbazole Systems

| Substrate | Reagent/Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| 2,3,4,9-Tetrahydro-1H-carbazole | NaNO₂, H₂SO₄ | C-6 | 6-Nitro derivative |

| N-Acetylcarbazole | Acetyl chloride, AlCl₃ | C-3 / C-6 (meta) | 3-Acetyl or 6-Acetyl derivative |

| 9-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF, 0 °C | C-1 | 1-Formyl derivative |

Nucleophilic Substitution and Ring Functionalization

Nucleophilic substitution reactions are typically performed on tetrahydrocarbazole derivatives that have been pre-functionalized with a suitable leaving group. A multi-step sequence can be employed to introduce nucleophiles onto the carbazole framework. For example, acylation of 1,2,3,4-tetrahydrocarbazole (B147488) with succinoyl chloride can lead to a cyclized azepine derivative. This derivative can then be chlorinated with thionyl chloride to create a reactive intermediate. Subsequent treatment with an amine, such as ethylamine, results in a nucleophilic substitution to furnish the corresponding ethylamino derivative. mdpi.comresearchgate.net This strategy effectively converts a carbonyl group into a platform for introducing nitrogen-based functional groups.

Cyclization and Annulation Reactions of Substituted Acetyltetrahydrocarbazoles

The reactivity of the acetyl group and the adjacent positions on the tetrahydrocarbazole ring allows for a variety of cyclization and annulation reactions, leading to the formation of novel fused heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.netgoogle.com These reactions are valuable for building molecular complexity and accessing unique chemical scaffolds.

Derivatives of acetyltetrahydrocarbazole serve as key starting materials. For instance, 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole can be condensed with various amino compounds to form imino derivatives. These intermediates are primed for subsequent cyclization. Reaction of the imino derivative formed with thiourea (B124793) with chloroacetic acid yields a thiazolidine-fused carbazole. mdpi.comresearchgate.net Similarly, treatment of the thiosemicarbazide-derived imine with thionyl chloride in pyridine (B92270) causes cyclization to furnish a rsc.orgorganic-chemistry.orgmdpi.comthiadiazino[4,3,2-jk]carbazole derivative. mdpi.comresearchgate.net

Annulation reactions to form five-membered heterocyclic rings fused to the carbazole 'a' face are also well-documented. The reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-ones with ethyl acetate (B1210297) can produce 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This diketone-like intermediate is a versatile precursor for preparing isoxazolo- and pyrazolo-fused carbazoles by reacting it with hydroxylamine (B1172632) hydrochloride or hydrazine (B178648) hydrate, respectively. researchgate.net

Table 3: Examples of Cyclization and Annulation Reactions

| Starting Material | Reagents | Fused Ring System |

|---|---|---|

| 1-Acetyl-tetrahydrocarbazole-imino-thiourea | Chloroacetic acid | Thiazolidine (B150603) |

| 1-Acetyl-tetrahydrocarbazole-imino-thiosemicarbazide | Thionyl chloride, Pyridine | rsc.orgorganic-chemistry.orgmdpi.comThiadiazine |

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydroxylamine Hydrochloride | Isoxazole |

| 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Hydrazine Hydrate | Pyrazole |

N-Functionalization Strategies beyond Acetylation (e.g., N-Arylation)

While the acetyl group at the N-9 position provides a stable derivative, further functionalization at this nitrogen atom opens avenues to novel molecular scaffolds. This is typically achieved by starting with the parent 2,3,4,9-tetrahydro-1H-carbazole and introducing various substituents at the N-9 position.

N-Alkylation: A common strategy involves the N-alkylation of the tetrahydrocarbazole core. For instance, reacting 2,3,4,9-tetrahydro-1H-carbazole with propargyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) yields 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole. rsc.org This alkyne-functionalized product can then undergo further reactions, such as copper-catalyzed cycloadditions, to create more complex triazole-containing derivatives. rsc.org Microwave irradiation has also been reported as an effective method for the rapid N-alkylation of carbazoles with alkyl halides, often providing high yields in a short reaction time. researchgate.net Other research has focused on synthesizing a series of 9-substituted derivatives, including 9-methyl and 9-ethyl analogs, by reacting the tetrahydrocarbazole precursor with the corresponding alkylating agents. niscpr.res.inepa.gov

N-Arylation: The introduction of aryl groups at the nitrogen atom is a significant transformation. A mild, copper-catalyzed, triethylamine-assisted dual N-arylation of N-amino carbazoles with cyclic diaryliodonium salts has been developed to construct non-symmetric N,N′-bicarbazoles at room temperature. acs.org This method is compatible with a wide range of functional groups, including all halogens. acs.org Another effective protocol for the C–N cross-coupling of carbazole derivatives with aryl iodides utilizes a CuI/phenanthroline catalytic system. researchgate.net

Other N-Functionalizations: Beyond simple alkyl and aryl groups, more complex substituents can be introduced. For example, a variety of 9-substituted derivatives have been prepared using (haloalkyl)oxiranes and amines to produce compounds like 2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one. nih.gov

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | Propargyl bromide, NaH, DMF | 9-(Prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | rsc.org |

| N-Arylation | Cyclic diaryliodonium salts, Cu(OAc)₂, NEt₃, DMF, rt | Non-symmetric N,N′-Bicarbazoles | acs.org |

| N-Arylation | Aryl iodide, CuI, 1,10-phenanthroline, KOH, DME/H₂O, 95 °C | N-Arylcarbazoles | researchgate.net |

| N-Alkylation | (Haloalkyl)oxiranes, Amines | 9-[2-hydroxy-3-(1-piperidinyl)propyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives | nih.gov |

Reactivity in Condensation and Derivatization Reactions

The 9-acetyl derivative itself can participate in further reactions, leading to more complex heterocyclic systems. The reactivity often involves the acetyl group or other positions on the carbazole ring.

Condensation Reactions: While much of the reported condensation chemistry involves the isomeric 1-acetyl-2,3,4,9-tetrahydro-1H-carbazole, these reactions illustrate a key reactivity pathway for acetylated tetrahydrocarbazoles. For example, 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole readily undergoes condensation with various amino compounds such as thiourea, thiosemicarbazide (B42300), and glycine (B1666218) to furnish the corresponding imino derivatives. mdpi.com These imines can then be used as intermediates for synthesizing more complex, fused heterocyclic systems. mdpi.com For instance, condensation with pyridine-3-carboxaldehyde can yield an arylidine derivative, which upon treatment with hydrazine hydrate, forms a pyrazole-fused carbazole. mdpi.com

Oxidative Derivatization: this compound can undergo oxidation reactions. Reagents like hypervalent iodine compounds or hydrogen peroxide can be used to modify the carbazole structure, yielding different derivatives. evitachem.com

Other Derivatizations: The core tetrahydrocarbazole structure can be derivatized in various ways. For example, the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with Grignard reagents in the presence of a copper catalyst leads to cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.org Furthermore, 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, another isomeric derivative, has been utilized as a key starting material in the synthesis of heteroannulated carbazoles, such as isoxazolo- and pyrazolo-fused systems. researchgate.net

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiourea, NaOH, Ethanol, reflux | Imino derivative | mdpi.com |

| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Pyridine-3-carboxaldehyde, then Hydrazine hydrate | Pyrazole-fused carbazole | mdpi.com |

| This compound | Hypervalent iodine compounds or H₂O₂ | Oxidized carbazole derivatives | evitachem.com |

| 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole | Grignard reagents (RMgX), Cu₂Cl₂ | cis-4a,9a-Dialkylhexahydrocarbazoles | rsc.org |

Design and Synthesis of Derivatives and Analogues of 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole

Strategic Structural Modifications of the Carbazole (B46965) Core

The tetrahydrocarbazole nucleus is a privileged structure in medicinal chemistry, and its modification is a key strategy for developing new chemical entities. wjarr.comwjarr.com The core structure, composed of a pyrrole (B145914) ring fused to a benzene (B151609) and a cyclohexane (B81311) ring, offers multiple sites for functionalization. wjarr.com Strategic modifications primarily involve introducing various substituents onto the carbazole framework to modulate its electronic and steric properties.

Substitution at Carbon Positions (e.g., C-1, C-6)

Substitution at the carbon atoms of the tetrahydrocarbazole ring is a common strategy to create diverse analogues. The C-1 and C-6 positions, in particular, have been targets for modification.

Acetylation of the parent 1,2,3,4-tetrahydrocarbazole (B147488) using acetyl chloride in glacial acetic acid specifically yields 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole. mdpi.comresearchgate.net This derivative serves as a crucial starting material for further synthesis. For instance, condensation of the acetyl group at the C-1 position with various amino compounds like thiourea (B124793) or thiosemicarbazide (B42300) furnishes corresponding imino derivatives. mdpi.com

The C-6 position is also a synthetically accessible site. A series of 6-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been prepared through methods such as nitration followed by reduction to create amino derivatives. niscpr.res.in These amino groups can then be further functionalized. For example, N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine is one such derivative synthesized for evaluation as a selective acetylcholinesterase inhibitor. niscpr.res.in The introduction of substituents like bromo groups has also been explored. wjarr.com

Table 1: Examples of C-1 and C-6 Substituted Tetrahydrocarbazole Derivatives This table is interactive. You can sort and filter the data.

| Position of Substitution | Starting Material | Reagents | Resulting Compound | Reference |

|---|---|---|---|---|

| C-1 | 1,2,3,4-Tetrahydro-9H-carbazole | Acetyl chloride, glacial acetic acid | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | mdpi.comresearchgate.net |

| C-6 | 2,3,4,9-Tetrahydro-1H-carbazole | Nitration reagents, then reduction | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | niscpr.res.in |

| C-1 | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiourea, ethanol (B145695), NaOH | 1-(1-(2,3,4,9-Tetrahydro-1H-carbazol-1-ylidene)ethyl)thiourea | mdpi.com |

N-Substitution and its Influence on Molecular Properties

Researchers have synthesized series of N-substituted tetrahydrocarbazoles by reacting the intermediate compound with reagents like substituted 4-aminobenzoyl chlorides in the presence of sodium hydroxide. pharmacreations.com For instance, the synthesis of (4-aminobenzoyl)-1,2,3,4-tetrahydrocarbazole derivatives has been reported, with studies indicating that the nature of the substituent can influence the compound's antioxidant activity. pharmacreations.com

Another study focused on preparing a variety of 9-substituted derivatives to evaluate their anti-prion activity. nih.gov In this research, derivatives were prepared using (haloalkyl)oxiranes and various amines. The findings highlighted that the N-propyl group, with a hydroxy group at the 2-position and an amino group at the 3-position, was a key structural feature. nih.gov Furthermore, introducing an N-ortho-halobenzyl group was found to enhance activity compared to the lead compound. nih.gov These studies underscore how modifications at the N-9 position can profoundly impact the biological properties of the resulting molecules.

Synthesis of Fused Heterocyclic Derivatives

Fusing additional heterocyclic rings to the 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is a sophisticated strategy to generate novel, complex chemical structures. This approach creates polycyclic systems with rigid conformations that can be valuable for exploring structure-activity relationships.

Thiazolidine (B150603) and Thiadiazino Fused Systems

The reactivity of the acetyl group on the carbazole core provides a gateway to fused heterocyclic systems. For example, 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole can be converted into an imino derivative through condensation with thiourea. mdpi.comresearchgate.net This intermediate, upon reaction with chloroacetic acid in the presence of triethylamine, undergoes cyclization to form a thiazolidine ring fused to the carbazole system. mdpi.comresearchgate.net

Similarly, a thiadiazino fused system can be synthesized. mdpi.comresearchgate.net Starting from the thiosemicarbazone derivative of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole, treatment with thionyl chloride in pyridine (B92270) induces cyclization. This reaction results in the formation of a wjarr.comevitachem.commanipal.eduthiadiazino ring system fused to the carbazole core. mdpi.comresearchgate.net

Azepine Analogues

The synthesis of azepine analogues involves the expansion of the ring system to include a seven-membered, nitrogen-containing ring. One synthetic route involves the acylation of 1,2,3,4-tetrahydrocarbazole with succinoyl chloride. mdpi.comresearchgate.net This reaction can lead to the formation of a fused azepine ring, creating a more complex polycyclic structure. mdpi.comresearchgate.net The synthesis of azepines, in a more general context, can be achieved through various methods, including the insertion of a nitrene into a benzene ring or through cyclization reactions like the aza-Prins cyclization. nih.govslideshare.net

Development of Tetrahydrocarbazole-Tethered Systems (e.g., Triazoles)

Tethering the tetrahydrocarbazole core to other pharmacologically relevant moieties via a linker is a modern drug design strategy. This approach creates hybrid molecules that can potentially interact with multiple biological targets. The synthesis of tetrahydrocarbazole-tethered 1,2,3-triazoles is a notable example of this strategy. manipal.edumdpi.com

The synthesis typically employs a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com In this process, a tetrahydrocarbazole molecule is first functionalized with either an alkyne or an azide (B81097) group. This functionalized carbazole is then reacted with a complementary partner (an azide or alkyne, respectively) to form the stable, five-membered triazole ring that links the two molecular fragments. mdpi.comnih.gov Green synthesis methods have also been developed, utilizing water as a solvent and reusable nano-Fe2O3 catalysts or electrochemical methods for these reactions. manipal.eduresearchgate.net One study reported the synthesis of a series of such carbazole-triazole derivatives and identified a specific compound, 5g, as a potent agent against MCF-7 breast cancer cells by targeting telomerase. manipal.edumdpi.com

Table 2: Synthesis Methods for Tetrahydrocarbazole-Tethered Triazoles This table is interactive. You can sort and filter the data.

| Method | Catalyst | Solvent System | Key Features | Reference |

|---|---|---|---|---|

| Method A (CuAAC) | CuI | DMSO (in basic conditions) | Standard click chemistry cyclization. | mdpi.com |

| Method B (Electrochemical) | Platinum electrode, copper foil, TBATFB | ACN:EtOH:H₂O | Green chemistry approach, avoids bulk reagents. | mdpi.com |

Generation of Carbazole Alkaloid Analogues

The compound this compound serves as a key precursor in the synthesis of various carbazole derivatives, some of which are developed as analogues to naturally occurring carbazole alkaloids known for their biological activities. evitachem.com The synthetic focus is often on modifying the acetyl group or the tetrahydrocarbazole core to generate novel heterocyclic systems, thereby creating analogues that mimic the structural framework of bioactive alkaloids.

Research has demonstrated the utility of acetylated tetrahydrocarbazoles in constructing more complex molecular architectures. While direct syntheses of specific named alkaloids from this compound are not extensively detailed, the generation of analogous structures is well-documented. For instance, the isomeric precursor, 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole, has been employed as a starting material to produce a variety of fused heterocyclic systems. researchgate.netmdpi.com These synthetic pathways illustrate how the carbazole scaffold can be elaborated to create a library of alkaloid analogues.

One common strategy involves the condensation of the acetyl group with various amino compounds to form imino derivatives. These intermediates can then undergo cyclization reactions to yield diverse heterocyclic structures. For example, the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with compounds like thiourea, thiosemicarbazide, and guanidine (B92328) hydrochloride produces the corresponding imino derivatives. researchgate.net These intermediates are then subjected to cyclization to form fused ring systems analogous to those found in certain classes of alkaloids. researchgate.netmdpi.com

Detailed research findings on the generation of these analogues are presented in the following tables.

Table 1: Synthesis of Imino Derivatives from 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole This interactive table summarizes the reactants used to form imino intermediates, which are precursors for more complex carbazole analogues. researchgate.net

| Reactant | Resulting Imino Derivative Class |

| Thiourea | Thio-imino derivative |

| Thiosemicarbazide | Thiosemicarbazone derivative |

| Guanidine hydrochloride | Guanidino-imino derivative |

| Glycine (B1666218) | Amino acid-imino derivative |

These imino intermediates serve as versatile synthons for subsequent cyclization reactions, leading to the formation of novel carbazole analogues with fused heterocyclic rings. researchgate.net

Table 2: Cyclization Reactions of Imino Derivatives to Form Carbazole Analogues This interactive table details the transformation of imino intermediates into complex heterocyclic structures, representing synthetic analogues of carbazole alkaloids. researchgate.netmdpi.com

| Imino Derivative Precursor | Reactant / Condition | Resulting Analogue (Fused Ring System) |

| Thio-imino derivative | Chloroacetic acid | Thiazolidine derivative |

| Thiosemicarbazone derivative | Thionyl chloride | evitachem.commdpi.comchemmethod.comThiadiazino derivative |

| Guanidino-imino derivative | Ethyl cyanoacetate | Monoamide of malonic acid derivative |

Furthermore, acylation of the parent 1,2,3,4-tetrahydrocarbazole with reagents such as succinoyl chloride or phenylacetyl chloride can produce derivatives that, after further reactions, yield complex structures like azepine derivatives. researchgate.netmdpi.com These synthetic strategies highlight the versatility of the acetylated tetrahydrocarbazole core in generating a diverse range of compounds that are structural analogues of naturally occurring carbazole alkaloids.

Spectroscopic Characterization and Structural Elucidation of 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The structure of this compound contains distinct proton environments: the acetyl methyl group, four methylene (B1212753) groups in the saturated ring, and four protons on the aromatic ring.

The acetyl group protons are expected to appear as a sharp singlet, typically in the range of δ 2.3-2.7 ppm. The methylene protons of the tetrahydro-ring (positions 1, 2, 3, and 4) produce complex multiplets due to spin-spin coupling. The protons at C1 and C4, being adjacent to the carbazole (B46965) ring system, typically resonate further downfield (δ 2.6-2.9 ppm) compared to the C2 and C3 protons (δ 1.8-2.0 ppm). rsc.org The four aromatic protons on the benzene (B151609) ring will appear in the aromatic region of the spectrum (δ 7.0-7.7 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the fused pyrrole (B145914) ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the acetyl group (δ ~169 ppm), the methyl carbon of the acetyl group (δ ~24 ppm), the aliphatic carbons of the saturated ring (δ 21-26 ppm), and the carbons of the aromatic and pyrrole rings (δ 110-137 ppm). rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the 9-Substituted-2,3,4,9-tetrahydro-1H-carbazole Core (Data extrapolated from closely related N-acyl derivatives like Phenyl(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone) rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl (-COCH₃) | ~2.4 (s, 3H) | ~169.3 (C=O), ~23.5 (CH₃) |

| 1 | ~2.65 (m, 2H) | ~25.7 |

| 2 | ~1.85 (m, 2H) | ~22.3 |

| 3 | ~1.85 (m, 2H) | ~23.6 |

| 4 | ~2.65 (m, 2H) | ~21.1 |

| Aromatic (5, 6, 7, 8) | ~7.1-7.7 (m, 4H) | ~114-137 |

| Ring Junction (4a, 8a) | - | ~117-130 |

| Ring Junction (4b, 9a) | - | ~129-136 |

s = singlet, m = multiplet

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the saturated ring (H1↔H2, H2↔H3, H3↔H4). It would also reveal the coupling network among the protons on the aromatic ring. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for connecting different parts of the molecule. Key HMBC correlations for structural confirmation would include:

A correlation from the acetyl methyl protons to the acetyl carbonyl carbon.

Correlations from the C1 protons to the ring junction carbons (C4b, C9a).

Correlations from the aromatic protons to various carbons within the benzene and pyrrole rings, confirming their positions. ipb.pt

The parent molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, it does not have stereoisomers, and stereochemical assignment is not applicable. For substituted derivatives that may contain chiral centers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the relative spatial proximity of protons and thus deduce the stereochemistry.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration, which appears around 1660-1670 cm⁻¹. sci-hub.se Other significant bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2930, ~2850 | Strong |

| Amide C=O Stretch | ~1669 | Strong, Sharp |

| Aromatic C=C Stretch | ~1580, ~1470 | Medium-Strong |

| C-N Stretch | ~1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₄H₁₅NO), the molecular weight is 213.2750 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the spectrum would show a distinct molecular ion peak (M⁺˙) at m/z = 213. nist.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include:

Loss of a ketene (B1206846) molecule (CH₂=C=O): A prominent peak would be observed at m/z = 171, corresponding to the stable 2,3,4,9-tetrahydro-1H-carbazole radical cation. This is often the base peak.

Loss of an acetyl radical (•COCH₃): A peak at m/z = 170 results from the cleavage of the N-acetyl bond.

Table 3: Mass Spectrometry Data for this compound nist.gov

| m/z | Proposed Fragment | Formula |

| 213 | Molecular Ion [M]⁺˙ | [C₁₄H₁₅NO]⁺˙ |

| 171 | [M - CH₂CO]⁺˙ | [C₁₂H₁₃N]⁺˙ |

| 170 | [M - •COCH₃]⁺ | [C₁₂H₁₂N]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available in the consulted literature, analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, provides insight into the expected molecular geometry. nih.gov

An X-ray crystal structure of the title compound would provide exact bond lengths, bond angles, and torsion angles. It would confirm the planarity of the fused aromatic and pyrrole rings. The saturated six-membered ring is expected to adopt a half-chair conformation, similar to that observed in the unacetylated parent structure. nih.govresearchgate.net The analysis would also detail the orientation of the N-acetyl group relative to the carbazole plane and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing in the solid state.

Computational Chemistry and Mechanistic Investigations of 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties.

Electronic Structure and Reactivity Descriptors

A full DFT analysis would typically yield a range of electronic structure and reactivity descriptors. These parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, are derived from the molecule's optimized geometry and electronic energies. They are instrumental in predicting how the molecule will behave in chemical reactions, indicating its tendency to donate or accept electrons. Without specific studies, a quantitative assessment of these descriptors for 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is not possible.

Analysis of Intermolecular and Intramolecular Interactions

Computational methods are adept at identifying and quantifying the various non-covalent interactions that govern molecular conformation and crystal packing. Techniques like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis would reveal the nature and strength of hydrogen bonds, van der Waals forces, and other stabilizing or destabilizing interactions within the molecule and between molecules. For the parent 2,3,4,9-tetrahydro-1H-carbazole, studies have highlighted the role of N—H⋯π and C—H⋯π interactions in stabilizing its crystal structure. The introduction of the N-acetyl group would significantly alter these patterns, but specific computational data is unavailable.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

TD-DFT is a standard method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign experimental spectral bands to specific molecular orbital transitions (e.g., π→π* or n→π*). While studies on other carbazole (B46965) derivatives, such as nitro-substituted analogs, have utilized TD-DFT to explain observed bathochromic (red) shifts in their spectra, a similar theoretical spectrum for this compound has not been found in the literature.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity, particularly in pericyclic reactions and electronic transitions. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. While this analysis is standard in computational studies, specific HOMO-LUMO energy values and visualizations for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). This analysis is invaluable for understanding hyperconjugation and resonance effects, which contribute significantly to molecular stability. A detailed NBO analysis would clarify the electronic interplay between the acetyl group and the tetrahydrocarbazole core, but such a study has not been published.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are attractive to nucleophiles. An MEP map for this compound would clearly identify the reactive sites, particularly around the carbonyl oxygen and the aromatic ring system, but a published map could not be located.

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular modeling and docking studies are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, typically a protein or enzyme. In the context of this compound and its analogs, these studies are crucial for identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

Research on derivatives of 2,3,4,9-tetrahydro-1H-carbazole has highlighted their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. niscair.res.innih.gov Molecular docking simulations have been employed to investigate how these carbazole derivatives fit into the active site of AChE. niscair.res.in These studies typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (e.g., human AChE, PDB ID: 4EY7) is obtained from a protein data bank. nih.gov The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of the ligand, in this case, this compound, is built and optimized using computational chemistry software.

Docking Simulation: A docking program is used to explore the possible binding poses of the ligand within the active site of the receptor. The program calculates the binding energy for each pose, with lower energies indicating a more favorable interaction.

Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

While specific docking studies solely focused on this compound are not extensively reported in the available literature, the established methodologies for similar carbazole derivatives provide a robust framework for predicting its potential biological targets. Such in silico screening can prioritize this compound for further experimental validation against a range of enzymes and receptors. General in silico target prediction workflows can be employed to screen the compound against a large database of known protein structures to identify potential new biological targets. d-nb.info

Table 1: Predicted Interactions of a Tetrahydrocarbazole Derivative with Acetylcholinesterase Active Site Residues (Hypothetical based on related studies)

| Interacting Residue | Interaction Type |

| Trp84 | π-π stacking |

| Tyr121 | Hydrogen Bond |

| Phe330 | Hydrophobic |

| Tyr334 | π-π stacking |

| His440 | Hydrogen Bond |

This table is illustrative and based on findings for similar compounds. Specific interactions for this compound would require a dedicated docking study.

Quantum Chemical Calculations for Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict a wide range of molecular properties of this compound from first principles. These calculations provide detailed information about the electronic structure, geometry, and reactivity of the molecule.

Commonly calculated properties for carbazole derivatives include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Dipole Moment: This calculation predicts the polarity of the molecule, which is crucial for understanding its solubility and intermolecular interactions.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules and biological targets.

Spectroscopic Properties: Quantum chemical methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can be compared with experimental data to confirm the molecular structure.

While specific DFT studies on this compound are not widely available, research on other carbazole derivatives demonstrates the utility of these methods. For example, DFT calculations have been used to study the electronic and optical properties of carbazole-based dyes for solar cells and to investigate the structure and spectroscopic parameters of halogenated carbazoles. These studies establish the theoretical foundation for predicting the properties of this compound.

Table 2: Predicted Physicochemical Properties of this compound from Computational Methods

| Property | Predicted Value | Method |

| Molecular Weight | 213.28 g/mol | - |

| LogP (Octanol/Water Partition Coefficient) | 3.180 | Crippen Method |

| Log10 of Water Solubility (mol/L) | -4.89 | Crippen Method |

| McGowan's Characteristic Volume (mcvol) | 169.890 ml/mol | McGowan Method |

Data sourced from publicly available chemical databases. chemeo.com

These computational approaches are integral to modern drug discovery and materials science, offering a cost-effective and time-efficient means to screen compounds, predict their properties, and understand their mechanisms of action before embarking on extensive experimental work.

Mechanistic Biological Studies and Research Applications of 9 Acetyl 2,3,4,9 Tetrahydro 1h Carbazole Derivatives

Molecular Target Interactions and Underlying Biochemical Mechanisms

The biological effects of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole derivatives are rooted in their ability to interact with specific cellular proteins and modulate their functions. Research has identified several key mechanisms of action, including epigenetic modulation through acetyltransferase activity and antagonism of prostaglandin (B15479496) receptors, which in turn influence a cascade of cellular processes.

A primary mechanism of action for certain derivatives involves their role as acetyltransferases, participating in the epigenetic regulation of gene expression. evitachem.com This activity is centered on the transfer of an acetyl group to specific protein targets, most notably histones.

Derivatives of this compound have been shown to interact with the CREB-binding protein (CBP). evitachem.com CBP is a crucial transcriptional coactivator that possesses intrinsic histone acetyltransferase (HAT) activity. By engaging with CBP, these carbazole (B46965) compounds can influence its function, leading to the acetylation of both histone and non-histone proteins. evitachem.comnih.gov This interaction is pivotal as it links the compound to the cellular machinery that controls gene transcription.

The interaction with CBP facilitates the acetylation of specific lysine (B10760008) residues on the tails of histone proteins. evitachem.com This enzymatic modification neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The resulting relaxation of chromatin structure, from a condensed (heterochromatin) to a more open (euchromatin) state, allows transcription factors and RNA polymerase greater access to gene promoters. This process of histone acetylation is a fundamental mechanism of epigenetic control, and by influencing it, these carbazole derivatives can regulate the expression of a wide array of genes. evitachem.comnih.gov This capability makes them valuable tools for studying epigenetic modifications and their downstream effects on cellular function. evitachem.com

In addition to epigenetic modulation, a distinct class of this compound derivatives has been developed to act as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). evitachem.com The CRTH2 receptor is a key player in the prostaglandin signaling pathway, specifically binding to prostaglandin D2 (PGD2).

The binding of PGD2 to the CRTH2 receptor mediates pro-inflammatory responses, including the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes. By acting as antagonists, the carbazole derivatives occupy the receptor's binding site without initiating the downstream signaling cascade. This competitive inhibition effectively blocks the pro-inflammatory effects of PGD2, thereby modulating the prostaglandin signaling pathway. This mechanism of action is a significant area of pharmaceutical development for conditions involving allergic inflammation. evitachem.com

The dual mechanisms of epigenetic modulation and receptor antagonism enable this compound derivatives to influence a broad spectrum of cellular processes and signal transduction pathways.

Gene Expression and Cell Fate: Through histone acetylation, these compounds can alter transcriptional programs that govern cell proliferation, differentiation, and apoptosis. This has implications for cancer research, where aberrant gene expression is a hallmark of the disease. evitachem.comresearchgate.net

Inflammatory and Immune Responses: By antagonizing the CRTH2 receptor, derivatives can dampen inflammatory cascades, reducing the recruitment and activation of key immune cells involved in allergic reactions. evitachem.com

Neuroprotection: Other derivatives of the tetrahydrocarbazole core have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. niscpr.res.in While distinct from acetyltransferase activity, this highlights the versatility of the carbazole scaffold in targeting different enzymes and influencing neuronal signaling pathways relevant to neurodegenerative diseases like Alzheimer's. niscpr.res.inniscair.res.in

Acetyltransferase Activity and Epigenetic Modulation

In Vitro and Cellular Model Studies on Biological Activities

The therapeutic potential and mechanistic hypotheses of this compound derivatives have been extensively tested in various in vitro and cellular models. These studies provide crucial evidence of their biological activities and serve as a foundation for further development.

Research has demonstrated the efficacy of these compounds in diverse areas, including oncology, neurodegenerative disease, and infectious disease. For instance, their cytotoxic effects have been evaluated against cancer cell lines, their neuroprotective properties have been assessed in models of Alzheimer's disease, and their ability to inhibit infectious agents has been studied in specialized cell-based assays. niscpr.res.inmdpi.comnih.gov

The table below summarizes key findings from selected in vitro and cellular studies, showcasing the range of biological activities associated with derivatives of the this compound scaffold.

| Derivative Class | Cellular Model | Biological Activity | Research Findings |

| Substituted 1-acetyl-tetrahydrocarbazoles | Breast Cancer Cell Line (BT20) | Anticancer / Cytotoxic | Several synthesized derivatives demonstrated cytotoxic activity against the breast cancer cell line, indicating potential as anticancer agents. researchgate.netmdpi.com |

| 9-substituted-tetrahydrocarbazol-1-ones | TSE-Infected Cells | Anti-prion | A lead compound and its derivatives showed potent anti-prion activity, with structural modifications significantly enhancing efficacy. nih.gov |

| 6- and 9-substituted-tetrahydrocarbazoles | In vitro enzyme assay | Acetylcholinesterase (AChE) Inhibition | A series of 22 derivatives were evaluated, with several compounds showing selective inhibition of AChE, a key target in Alzheimer's disease therapy. niscpr.res.inniscair.res.in |

| 6-fluoro-tetrahydrocarbazole derivative | In vitro enzyme assay | Butyrylcholinesterase (BChE) Inhibition | A derivative, 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride, was found to be a potent and highly selective BChE inhibitor. nih.gov |

These studies underscore the remarkable versatility of the this compound framework. By modifying substituent groups at various positions on the tricyclic ring system, researchers can fine-tune the biological activity, enhancing potency and selectivity for specific molecular targets. This adaptability makes it a privileged scaffold in medicinal chemistry for the exploration of new therapeutic agents. nih.gov

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as inhibitors of cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In one study, a series of 22 different 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their ability to inhibit AChE and BChE. niscair.res.inepa.gov The inhibitory activity was assessed using Ellman's method. niscair.res.inepa.gov All the synthesized compounds demonstrated inhibitory effects on both enzymes. niscair.res.in Notably, certain derivatives showed selective inhibition of AChE over BChE. niscair.res.in Specifically, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (compound 3), 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (compound 4), and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (compound 17) were identified as selective AChE inhibitors. niscair.res.in This selectivity is considered advantageous in the treatment of Alzheimer's disease, as BChE inhibition is associated with peripheral side effects. niscair.res.in The study also observed that an increase in the alkyl chain length at the 6-amino and 6-nitro positions of the tetrahydrocarbazole core led to a decrease in AChE selectivity. niscair.res.in

Anticancer Activity Mechanisms in Cell Lines

Carbazole derivatives have emerged as a promising class of compounds in cancer research, with some demonstrating potent antiproliferative activity through various mechanisms. nih.gov The core structure of this compound serves as a valuable scaffold for the synthesis of these anticancer agents. evitachem.com

The anticancer mechanisms of carbazole derivatives are multifaceted and include the induction of apoptosis, cell cycle arrest, and modulation of oxidative stress. nih.gov For instance, certain carbazole-based anticancer agents that have received FDA approval, such as alectinib (B1194254) and midostaurin, highlight the therapeutic potential of this chemical class. Some unsymmetrical carbazole derivatives have been shown to exert their anticancer effects by causing cell cycle arrest, intercalating into DNA, inhibiting human topoisomerases, disrupting mitochondria, and inducing apoptosis. semanticscholar.org